molecular formula C16H26N2O B14217210 N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine CAS No. 820984-27-8

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

Cat. No.: B14217210
CAS No.: 820984-27-8
M. Wt: 262.39 g/mol
InChI Key: VLDFWSAZYKTKCI-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a pyrrolidine ring substituted with a methoxyphenylmethyl and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine typically involves the alkylation of pyrrolidine with 4-methoxybenzyl chloride and 2-methylpropyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions include:

    Temperature: 60-80°C

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Alkylated derivatives

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methyl]-9H-carbazol-3-amine
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine

Uniqueness

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

820984-27-8

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

InChI

InChI=1S/C16H26N2O/c1-13(2)11-18(15-8-9-17-10-15)12-14-4-6-16(19-3)7-5-14/h4-7,13,15,17H,8-12H2,1-3H3

InChI Key

VLDFWSAZYKTKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)OC)C2CCNC2

Origin of Product

United States

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